Fmoc-4-piperidino-L-proline
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Description
Fmoc-4-piperidino-L-proline is a group of stereoisomers with the chemical formula C₂H₂₈N₂O₄ . It is also known as Fmoc-Pro (4-piperidino)-OH . The compound has a molecular weight of 404.51 . It is typically stored at temperatures between 0-8°C . The compound appears as a white powder .
Molecular Structure Analysis
The IUPAC name for this compound is 9H-fluoren-9-ylmethyl (2S)-2- (4-piperidinylcarbonyl)-1-pyrrolidinecarboxylate . The InChI code for the compound is 1S/C25H28N2O3/c28-24 (17-11-13-26-14-12-17)23-10-5-15-27 (23)25 (29)30-16-22-20-8-3-1-6-18 (20)19-7-2-4-9-21 (19)22/h1-4,6-9,17,22-23,26H,5,10-16H2/t23-/m0/s1 .
Physical and Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 404.51 . The compound is typically stored at temperatures between 0-8°C .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Fmoc-4-piperidino-L-proline involves the protection of the amine group of L-proline with Fmoc, followed by the coupling of 4-piperidinecarboxylic acid to the protected L-proline using a coupling reagent. The Fmoc group is then removed to yield the final product.", "Starting Materials": [ "L-proline", "Fmoc-Cl", "4-piperidinecarboxylic acid", "Coupling reagent (e.g. DIC, HOBt, DMAP)", "Solvents (e.g. DMF, DCM, MeOH)" ], "Reaction": [ "1. Protection of L-proline amine group with Fmoc-Cl in the presence of a base (e.g. DIPEA) and a solvent (e.g. DMF)", "2. Purification of Fmoc-L-proline using column chromatography", "3. Coupling of 4-piperidinecarboxylic acid to Fmoc-L-proline using a coupling reagent (e.g. DIC, HOBt, DMAP) and a solvent (e.g. DMF)", "4. Deprotection of Fmoc group using a base (e.g. piperidine) and a solvent (e.g. DMF)", "5. Purification of Fmoc-4-piperidino-L-proline using column chromatography" ] } | |
CAS No. |
204318-02-5 |
Molecular Formula |
C25H28N2O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-piperidin-1-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H28N2O4/c28-24(29)23-14-17(26-12-6-1-7-13-26)15-27(23)25(30)31-16-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,17,22-23H,1,6-7,12-16H2,(H,28,29)/t17?,23-/m0/s1 |
InChI Key |
HMXYVJRIIYUTRR-VXLWULRPSA-N |
Isomeric SMILES |
C1CCN(CC1)C2C[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C5CCNCC5 |
Canonical SMILES |
C1CCN(CC1)C2CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
sequence |
P |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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